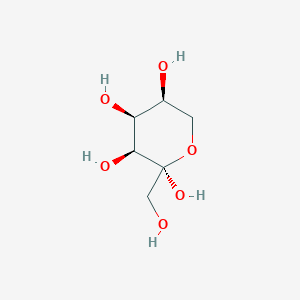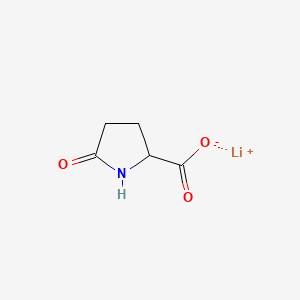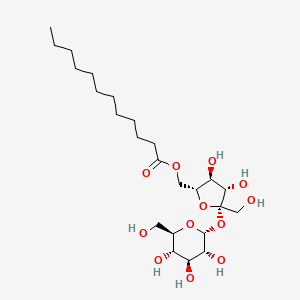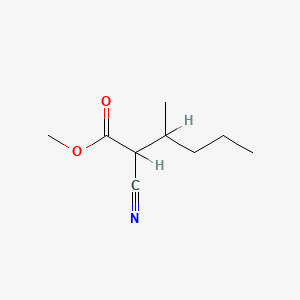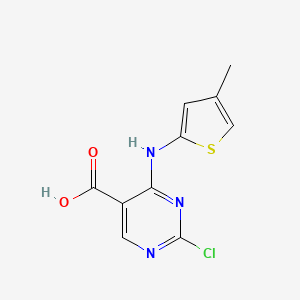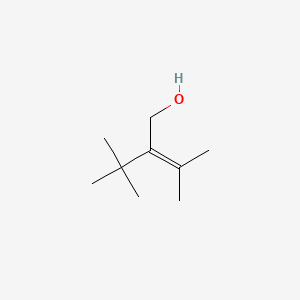
2-(tert-Butyl)-3-methyl-2-buten-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyl)-3-methyl-2-buten-1-ol is an organic compound with the molecular formula C9H18O. It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This compound is notable for its unique structure, which includes a tert-butyl group and a double bond, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-3-methyl-2-buten-1-ol can be achieved through several methods. One common approach involves the reaction of isobutylene with formaldehyde in the presence of an acid catalyst to form the intermediate 2-(tert-Butyl)-2-methylpropanal. This intermediate is then subjected to a reduction reaction using a reducing agent such as sodium borohydride (NaBH4) to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts such as sulfuric acid or boron trifluoride to facilitate the reaction, followed by purification steps like distillation to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(tert-Butyl)-3-methyl-2-buten-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alkanes or other alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Formation of 2-(tert-Butyl)-3-methyl-2-butenal.
Reduction: Formation of 2-(tert-Butyl)-3-methylbutane.
Substitution: Formation of 2-(tert-Butyl)-3-methyl-2-butenyl chloride.
Wissenschaftliche Forschungsanwendungen
2-(tert-Butyl)-3-methyl-2-buten-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the manufacture of polymers and resins.
Wirkmechanismus
The mechanism of action of 2-(tert-Butyl)-3-methyl-2-buten-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the double bond in the molecule can participate in various chemical reactions, altering the compound’s reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl alcohol (tert-Butanol): A simpler tertiary alcohol with similar steric properties but lacking the double bond.
2-Methyl-2-butanol: Another tertiary alcohol with a different alkyl group arrangement.
3-Methyl-2-buten-1-ol: A primary alcohol with a similar structure but different reactivity due to the position of the hydroxyl group.
Uniqueness
2-(tert-Butyl)-3-methyl-2-buten-1-ol is unique due to the combination of a tert-butyl group and a double bond, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Eigenschaften
CAS-Nummer |
87096-97-7 |
|---|---|
Molekularformel |
C9H18O |
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
2-tert-butyl-3-methylbut-2-en-1-ol |
InChI |
InChI=1S/C9H18O/c1-7(2)8(6-10)9(3,4)5/h10H,6H2,1-5H3 |
InChI-Schlüssel |
SLNIZIFYEXEDLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(CO)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


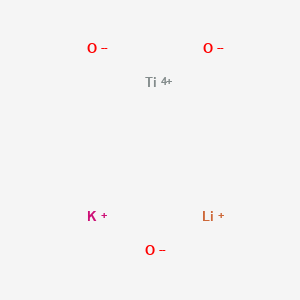



![Tert-butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)benzylcarbamate](/img/structure/B12644072.png)

